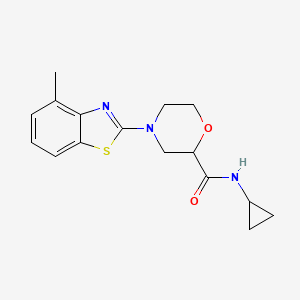![molecular formula C16H20N4O B12236064 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B12236064.png)
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 1-(2-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and a catalyst like Yb(OTf)3 . The reaction conditions often require heating and stirring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method to streamline the process and reduce costs. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is often purified by recrystallization from optimized solvents, which is beneficial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through interaction with adrenergic receptors, particularly the alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The binding of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine to these receptors can either activate or block their activity, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Uniqueness
This compound is unique due to its specific binding affinity and pharmacokinetic profile, which make it a promising candidate for further investigation as a potential therapeutic agent .
Properties
Molecular Formula |
C16H20N4O |
|---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine |
InChI |
InChI=1S/C16H20N4O/c1-13-17-8-7-16(18-13)20-11-9-19(10-12-20)14-5-3-4-6-15(14)21-2/h3-8H,9-12H2,1-2H3 |
InChI Key |
VLPSMACTDXNIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12235983.png)

![3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12235991.png)
![1-(2-Chlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B12235993.png)
![2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12235999.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12236001.png)
![1-(3-Bromopyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12236012.png)


![2-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B12236055.png)
![1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12236061.png)
![[2-(3-Methylquinoxalin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12236063.png)
![1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12236066.png)

